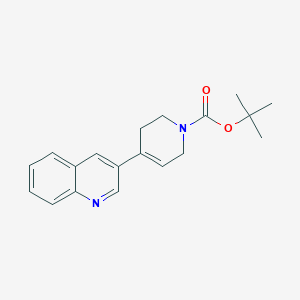







|
REACTION_CXSMILES
|
[N:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[C:3]([C:11]2[CH2:16][CH2:15][N:14](C(OC(C)(C)C)=O)[CH2:13][CH:12]=2)[CH:2]=1.[H][H]>[Pd].CO>[NH:14]1[CH2:15][CH2:16][CH:11]([C:3]2[CH:2]=[N:1][C:10]3[C:5]([CH:4]=2)=[CH:6][CH:7]=[CH:8][CH:9]=3)[CH2:12][CH2:13]1
|


|
Name
|
|
|
Quantity
|
260 mg
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC(=CC2=CC=CC=C12)C1=CCN(CC1)C(=O)OC(C)(C)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
shook at room temperature for 4 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
Reaction vessel
|
|
Type
|
CUSTOM
|
|
Details
|
Reaction
|
|
Type
|
FILTRATION
|
|
Details
|
Mixture was filtered
|
|
Type
|
CUSTOM
|
|
Details
|
to removed catalyst
|
|
Type
|
CONCENTRATION
|
|
Details
|
Filtrate was concentrated in vacuo
|
|
Type
|
DISSOLUTION
|
|
Details
|
Residue was dissolved in dichloromethane (4 mL)
|
|
Type
|
ADDITION
|
|
Details
|
Trifluoroacetic acid (1 mL) was added to the mixture
|
|
Type
|
CUSTOM
|
|
Details
|
Reaction
|
|
Type
|
STIRRING
|
|
Details
|
stirred at room temperature for 2 hours
|
|
Duration
|
2 h
|
|
Type
|
CUSTOM
|
|
Details
|
Reaction mixture
|
|
Type
|
CONCENTRATION
|
|
Details
|
was concentrated in vacuo
|
|
Type
|
DISSOLUTION
|
|
Details
|
Residue was dissolved in dichloromethane (20 mL)
|
|
Type
|
WASH
|
|
Details
|
Mixture was washed with aqueous sodium bicarbonate (20 mL)
|
|
Type
|
EXTRACTION
|
|
Details
|
Aqueous layer was back extracted with dichloromethane (30 mL)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (magnesium sulfate)
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|


Reaction Time |
4 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1CCC(CC1)C=1C=NC2=CC=CC=C2C1
|
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 45% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |